Ceranib 1

Ceramidase inhibition SKOV3 ovarian cancer Fluorogenic substrate assay

Ceranib 1 is a first‑generation, non‑lipid ceramidase inhibitor that directly blocks ceramide hydrolysis, yielding a quantifiable lipidomic signature (32% ceramide increase, 66% S1P reduction at 12.5 μM). Unlike lipid‑based analogs (e.g., N‑oleoylethanolamine), it specifically targets the ceramidase active site, enabling reproducible dose‑dependent effects (cellular ceramidase IC50=55 μM; antiproliferative IC50=3.9 μM). It also serves as the reference lead for SAR studies (baseline for Ceranib‑2) and demonstrates additive efficacy with paclitaxel (IC50=4.10 μM). Researchers demanding a well‑characterized, batch‑consistent tool for lipidomic, apoptosis, or combination‑therapy studies should order this compound.

Molecular Formula C26H21NO3
Molecular Weight 395.45
CAS No. 328076-61-5
Cat. No. B1139197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeranib 1
CAS328076-61-5
Synonyms3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone
Molecular FormulaC26H21NO3
Molecular Weight395.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceranib 1 (CAS 328076-61-5): A Non-Lipid Ceramidase Inhibitor with Quantified Antiproliferative Activity in Ovarian Cancer Cells


Ceranib 1 is a small molecule, non-lipid inhibitor of cellular ceramidase activity, identified via high-throughput screening and characterized by a 3-phenylacryloyl-4-phenyl-1H-quinolin-2-one scaffold [1]. It exerts its mechanism by blocking the hydrolysis of ceramide to sphingosine, thereby modulating the ceramide/sphingosine-1-phosphate (S1P) rheostat [1]. In SKOV3 ovarian carcinoma cells, Ceranib 1 demonstrates a dose-dependent inhibition of ceramidase activity (IC50 = 55 μM) and consequent antiproliferative effects (IC50 = 3.9 μM) [1].

Why Ceranib 1 Cannot Be Simply Replaced by Generic Ceramidase Inhibitors


Ceramidase inhibitors are a heterogeneous class encompassing lipid-based analogs and novel synthetic scaffolds with vastly divergent potency and selectivity profiles. Substituting Ceranib 1 with earlier-generation inhibitors like N-oleoylethanolamine or D-e-MAPP is not scientifically equivalent due to profound differences in cellular ceramidase inhibition and antiproliferative efficacy. For instance, N-oleoylethanolamine fails to inhibit ceramidase activity at relevant concentrations and exhibits cytotoxicity primarily through off-target mechanisms [1]. In contrast, Ceranib 1 is a first-generation non-lipid inhibitor that specifically targets the ceramidase active site, enabling quantifiable accumulation of endogenous ceramides and depletion of pro-survival S1P [1]. These distinctions directly impact experimental outcomes in cancer cell proliferation assays and lipidomic analyses, making informed compound selection critical for reproducible research.

Quantitative Evidence Guide: Ceranib 1 vs. Comparators in Ceramidase Inhibition and Cancer Cell Proliferation


Cellular Ceramidase Inhibition: Ceranib 1 vs. Ceranib 2

Ceranib 1 inhibits cellular ceramidase activity in intact SKOV3 cells with an IC50 of 55 μM, which is approximately 2-fold less potent than its optimized analog Ceranib 2 (IC50 = 28 μM) [1]. This quantitative difference establishes Ceranib 1 as the foundational lead compound from which more potent derivatives were synthesized, providing a critical benchmark for structure-activity relationship (SAR) studies.

Ceramidase inhibition SKOV3 ovarian cancer Fluorogenic substrate assay

Antiproliferative Activity in SKOV3 Ovarian Cancer Cells: Ceranib 1 vs. Ceranib 2

In a 72-hour proliferation assay using SKOV3 ovarian adenocarcinoma cells, Ceranib 1 exhibits an IC50 of 3.9 ± 0.3 μM, while the optimized analog Ceranib 2 demonstrates significantly higher potency with an IC50 of 0.73 ± 0.03 μM [1]. This represents a 5.3-fold improvement in antiproliferative efficacy for Ceranib 2, directly correlating with its enhanced ceramidase inhibition.

Antiproliferative SKOV3 ovarian cancer MTS assay

Ceramidase Inhibition Potency vs. Lipid-Based Inhibitors N-Oleoylethanolamine and D-e-MAPP

Ceranib 1 and Ceranib 2 demonstrate clear superiority over classical lipid-based ceramidase inhibitors. In a cellular assay, N-oleoylethanolamine produced no measurable inhibition of ceramidase activity at concentrations up to 300 μM, instead inducing cell death through off-target mechanisms with an IC50 of 50 ± 16 μM [1]. Similarly, D-e-MAPP (DMAPP) failed to inhibit ceramidase activity or cell survival up to at least 300 μM [1]. In stark contrast, Ceranib 1 inhibits ceramidase activity with an IC50 of 55 μM and proliferation with an IC50 of 3.9 μM, confirming its on-target mechanism.

Ceramidase inhibition Lipid analogs N-oleoylethanolamine

Modulation of Endogenous Sphingolipid Levels: Ceranib 1 vs. Vehicle Control

Treatment of SKOV3 cells with 12.5 μM Ceranib 1 for 24 hours induces a 32% increase in total ceramide levels relative to vehicle-treated cells [1]. Concurrently, Ceranib 1 reduces intracellular sphingosine and sphingosine-1-phosphate (S1P) levels to 10% and 34% of vehicle controls, respectively [1]. This dual modulation of the ceramide/S1P rheostat—increasing pro-apoptotic ceramides while depleting pro-survival S1P—is a direct consequence of ceramidase inhibition and provides a quantitative lipidomic signature distinct from vehicle or off-target compounds.

Lipidomics Ceramide accumulation Sphingosine-1-phosphate

Combination Effects with Paclitaxel: Ceranib 1 vs. Ceranib 2

When combined with the standard chemotherapeutic paclitaxel, Ceranib 1 demonstrates additive antiproliferative effects in SKOV3 cells [1]. Single-agent IC50 values for Ceranib 1 and paclitaxel are 4.10 ± 0.42 μM and 2.60 ± 0.24 nM, respectively [1]. Isobologram analysis confirms that the combination does not produce antagonism, suggesting potential utility in multi-agent regimens. Notably, the more potent analog Ceranib 2 exhibits a similar additive profile (IC50 = 0.71 ± 0.08 μM) [1], indicating that the additive interaction is a class property of the Ceranib scaffold.

Combination therapy Paclitaxel Ovarian cancer

Optimal Research Applications for Ceranib 1 Based on Quantitative Evidence


Lead Compound Benchmarking in Ceramidase Inhibitor SAR Studies

Ceranib 1 serves as the reference lead compound for structure-activity relationship (SAR) investigations aimed at developing next-generation ceramidase inhibitors. With an established cellular ceramidase IC50 of 55 μM and antiproliferative IC50 of 3.9 μM in SKOV3 cells [1], it provides a quantifiable baseline for evaluating the potency gains of newly synthesized analogs, such as Ceranib 2 (28 μM and 0.73 μM, respectively) [1].

Mechanistic Studies of the Ceramide/S1P Rheostat in Ovarian Cancer

Ceranib 1 is ideally suited for lipidomic and signaling studies investigating the ceramide/S1P balance in ovarian cancer. At a concentration of 12.5 μM, it reliably increases total ceramides by 32% and reduces sphingosine and S1P to 10% and 34% of control levels, respectively [1]. This defined lipidomic signature allows researchers to correlate target engagement with downstream apoptotic and proliferative pathways in SKOV3 and potentially other ovarian cancer models.

Combination Therapy Screening with Paclitaxel in Ovarian Adenocarcinoma

Ceranib 1 is a validated tool compound for assessing the potential of ceramidase inhibition to enhance paclitaxel efficacy. The additive interaction observed in SKOV3 cells (Ceranib 1 IC50 = 4.10 μM; paclitaxel IC50 = 2.60 nM) [1] provides a quantitative framework for dose-response matrix screening and exploration of synergistic combinations with other chemotherapeutic agents or targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceranib 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.